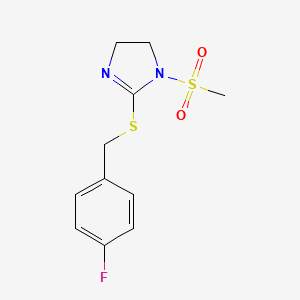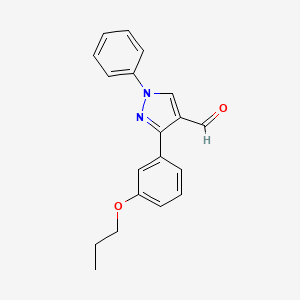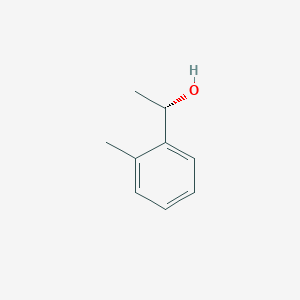
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid is a compound that features a pyrazole ring substituted with a chlorine atom at the 4-position and a trifluorobutanoic acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, leading to the formation of pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cyclocondensation reactions followed by purification processes to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield various substituted pyrazole derivatives .
Applications De Recherche Scientifique
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, leading to its biological effects. The trifluorobutanoic acid moiety can enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid
- 3-(4-Bromopyrazol-1-yl)-4,4,4-trifluorobutanoic acid
- 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluoropentanoic acid
Uniqueness
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid is unique due to its specific substitution pattern and the presence of the trifluorobutanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-4-2-12-13(3-4)5(1-6(14)15)7(9,10)11/h2-3,5H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSIWIYANZWHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(CC(=O)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)

![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)
![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)

![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B3009646.png)
